N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Overview
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a dihydroacenaphthylene moiety, with a 6-methylpyridazin-3-yl group linked via an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide typically involves multiple steps:
Formation of the 6-methylpyridazin-3-yl intermediate: This can be achieved through the reaction of 3-chloropyridazine with methylamine under reflux conditions.
Aminoethylation: The intermediate is then reacted with ethylenediamine to introduce the aminoethyl group.
Sulfonamide formation: The final step involves the reaction of the aminoethyl intermediate with 1,2-dihydroacenaphthylene-3-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or disrupting protein-protein interactions. The pyridazine ring may also play a role in binding to nucleic acids or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzene-1-sulfonamide
- N-pyridinyl-2-(6-methylpyridazin-3-yl)aminoethyl derivatives
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is unique due to the combination of its structural elements. The presence of both a dihydroacenaphthylene moiety and a sulfonamide group, along with the 6-methylpyridazin-3-yl substituent, provides a distinctive set of chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-5-10-18(23-22-13)20-11-12-21-26(24,25)17-9-7-15-4-2-3-14-6-8-16(17)19(14)15/h2-5,7,9-10,21H,6,8,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLWMKCZBMSIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C3CCC4=CC=CC(=C43)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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